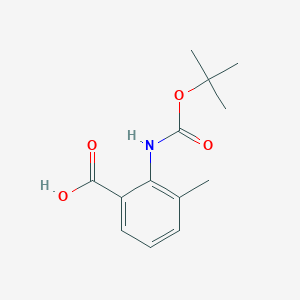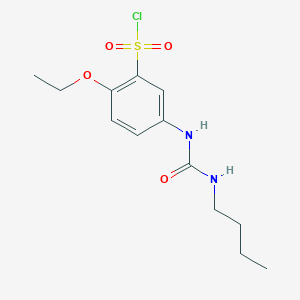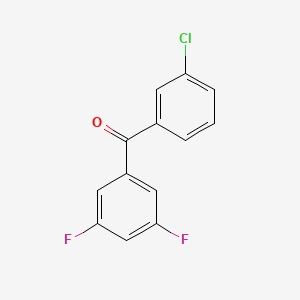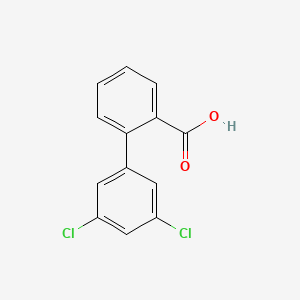
3-N-Fmoc-3-(4-Bromophenyl)propionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomikforschung als Fmoc-geschützte Aminosäure verwendet. Die Proteomik befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Der Fmoc-Schutz (9H-Fluoren-9-ylmethoxycarbonyl) ist eine gängige Strategie in der Peptidsynthese, um die Aminogruppe zu schützen, wodurch selektive Entschützung und Kupplungsreaktionen ermöglicht werden .
Synthese von Monoisomeren Phthalocyaninen
Sie dient als Vorläufer bei der Synthese von Monoisomeren Phthalocyaninen. Dies sind makrozyklische Verbindungen mit umfangreichen Anwendungen in der Materialwissenschaft aufgrund ihrer thermischen und chemischen Stabilität, die sie für den Einsatz in Farbstoffen, Pigmenten und organischen Halbleitern geeignet machen .
Phthalocyanin-Fullerene-Dyaden
Die Verbindung ist an der Bildung von Phthalocyanin-Fullerene-Dyaden beteiligt. Diese Dyaden sind Donor-Akzeptor-Systeme, die in Photovoltaikzellen zur Umwandlung von Sonnenenergie eingesetzt werden können, da sie verbesserte Lichtabsorptions- und Ladungstrennungseigenschaften aufweisen .
Wirkmechanismus
Target of Action
The primary target of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is known to be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds are often used in proteomics research , suggesting that the compound may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is a Fmoc protected amino acid , which means it is used in peptide synthesis. The Fmoc group is a protective group used in organic synthesis, which gets removed during the final steps of synthesis. The presence of the bromophenyl group may influence the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 3-N-Fmoc-3-(4-Bromophenyl)propionic acid Given its use in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads , it may play a role in pathways related to these compounds.
Action Environment
The action, efficacy, and stability of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid would likely be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and availability in aqueous environments. Other factors, such as pH and temperature, could also potentially influence its stability and activity.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCLAQFMSVKNKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149421 |
Source


|
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-76-4 |
Source


|
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














